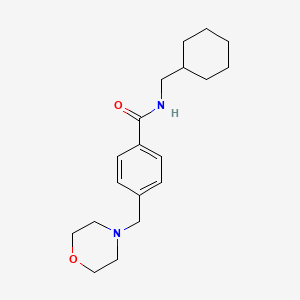
N-(cyclohexylmethyl)-4-(4-morpholinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylmethyl)-4-(4-morpholinylmethyl)benzamide, also known as CXM, is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CXM belongs to a class of compounds known as benzamides, which have been studied for their various pharmacological activities.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-4-(4-morpholinylmethyl)benzamide is not fully understood, but it is believed to involve the modulation of various cellular pathways. In cancer cells, this compound has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is essential for the survival and proliferation of cancer cells. Inflammatory pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway have also been implicated in the anti-inflammatory effects of this compound. Additionally, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer effects. Inflammatory pathways such as the production of cytokines and chemokines have been shown to be modulated by this compound, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(cyclohexylmethyl)-4-(4-morpholinylmethyl)benzamide is its potential therapeutic applications in various areas such as cancer, inflammation, and pain management. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development. However, one of the limitations of this compound is its limited availability and high cost, which may hinder its widespread use in scientific research.
Future Directions
For the study of N-(cyclohexylmethyl)-4-(4-morpholinylmethyl)benzamide include the elucidation of its mechanism of action, the development of this compound derivatives, and the exploration of its use in combination with other drugs or therapies.
Synthesis Methods
The synthesis of N-(cyclohexylmethyl)-4-(4-morpholinylmethyl)benzamide involves the reaction between 4-(4-morpholinylmethyl)benzaldehyde and cyclohexylmethylamine. The reaction is carried out under controlled conditions, and the resulting product is purified through recrystallization. The purity of this compound is determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-(cyclohexylmethyl)-4-(4-morpholinylmethyl)benzamide has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and pain management. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. This compound has also been studied for its anti-inflammatory effects, where it has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been studied for its analgesic effects, where it has been shown to reduce pain in animal models of neuropathic pain.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-19(20-14-16-4-2-1-3-5-16)18-8-6-17(7-9-18)15-21-10-12-23-13-11-21/h6-9,16H,1-5,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNHJRSPPUUAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
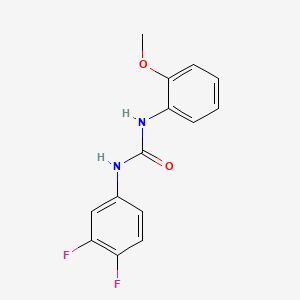
![methyl 3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B5352465.png)
![2-(4-iodophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5352471.png)
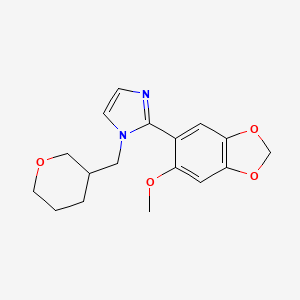
![3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5352504.png)
![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-4-isopropylbenzohydrazide](/img/structure/B5352512.png)
![4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide](/img/structure/B5352518.png)
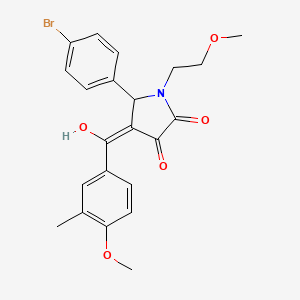

![2-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}ethyl acetate](/img/structure/B5352547.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5352553.png)
![1-(2,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5352554.png)
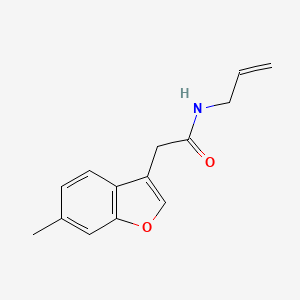
![N~3~-isopropyl-N~3~-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-beta-alaninamide](/img/structure/B5352573.png)
